

# Application Note: Quantification of Pristanic Acid-d3 by LC-MS/MS

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## Compound of Interest

Compound Name: *Pristanic acid-d3*

Cat. No.: *B3026027*

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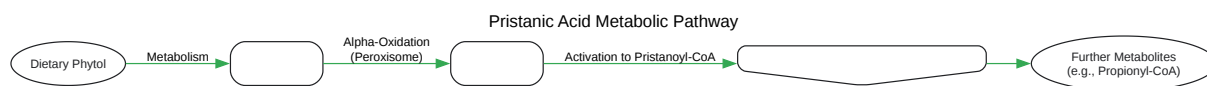
### Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the alpha-oxidation of phytanic acid in peroxisomes.[1][2] Its subsequent degradation occurs via peroxisomal beta-oxidation.[1][2] Elevated levels of pristanic acid in plasma and tissues are indicative of several inherited metabolic disorders, including Zellweger syndrome and other peroxisomal biogenesis disorders.[3] Consequently, the accurate and sensitive quantification of pristanic acid is crucial for the diagnosis and monitoring of these conditions. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pristanic acid in plasma, utilizing its stable isotope-labeled counterpart, **Pristanic acid-d3**, as an internal standard for precise and accurate measurement.

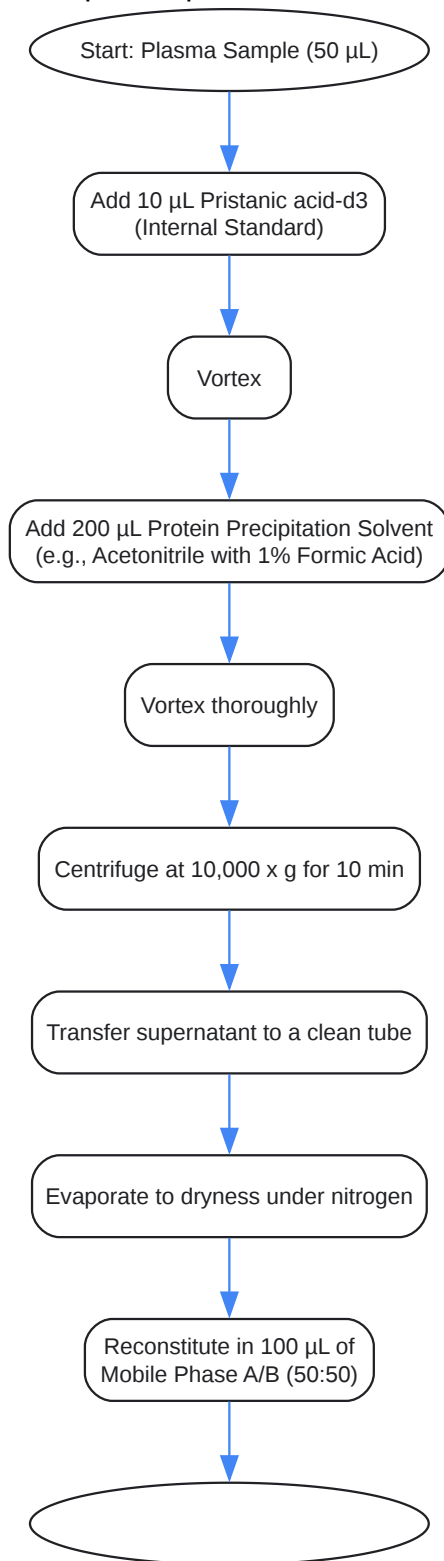
## Biochemical Pathway of Pristanic Acid Metabolism

Pristanic acid is a key metabolite in the degradation pathway of phytanic acid, a branched-chain fatty acid obtained from dietary sources.[1][4] Due to the presence of a methyl group on the beta-carbon, phytanic acid cannot be directly metabolized by beta-oxidation. Instead, it undergoes alpha-oxidation in the peroxisome to yield pristanic acid.[1][2] Pristanic acid, now

lacking the beta-methyl branch, can be degraded through several cycles of peroxisomal beta-oxidation.[\[2\]](#)[\[5\]](#)



## Sample Preparation Workflow

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## References

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